molecular formula C14H20Cl2N4 B2640986 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride CAS No. 2138062-24-3

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride

Cat. No. B2640986
CAS RN: 2138062-24-3
M. Wt: 315.24
InChI Key: DDGCJMZALFPUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. It is used in the manufacture of plastics, resins, pesticides, brake fluid and other industrial materials . Tetrahydroquinoline is a heterocyclic compound consisting of a quinoline with four hydrogen atoms added. It is often found in biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse, depending on the other functional groups present in the molecule. Piperazine itself can undergo reactions typical of secondary amines, such as acylation, alkylation, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride” would depend on its specific structure. Factors such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .

Scientific Research Applications

Antimicrobial Activity:

PNT exhibits antimicrobial properties, making it a potential candidate for combating bacterial infections. In a study by Haraguchi et al., PNT was effective against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . Here’s how it works:

Organic Synthesis:

PNT can be utilized in organic synthesis. For instance, it can serve as a building block for creating more complex molecules. Researchers have explored its reactivity in various reactions, such as C–H vinylation .

Schiff Base Formation:

PNT can participate in Schiff base reactions. When combined with appropriate aldehydes, it forms Schiff bases. Spectroscopic techniques (UV–Visible, FTIR, NMR) are used to monitor these reactions .

Mechanism of Action

The mechanism of action of a compound like “2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride” would depend on its intended use or biological activity. Piperazine derivatives are often found in pharmaceuticals and can have a variety of mechanisms of action .

Safety and Hazards

The safety and hazards associated with a compound like “2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride” would depend on its specific properties. In general, compounds containing piperazine can cause skin and eye irritation, and may be harmful if inhaled or ingested .

Future Directions

The future directions for research on a compound like “2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride” would likely depend on its potential applications. Given the wide range of biological activities associated with piperazine and tetrahydroquinoline derivatives, potential areas of interest could include medicinal chemistry, drug discovery, and materials science .

properties

IUPAC Name

2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.2ClH/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18;;/h9,16H,1-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGCJMZALFPUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.